molecular formula C25H27NO5 B2975733 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid CAS No. 2137793-34-9

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2975733
CAS No.: 2137793-34-9
M. Wt: 421.493
InChI Key: CMGFCALTFRYOFS-UHFFFAOYSA-N
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Description

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid (CAS: 848133-35-7) is a synthetic building block featuring a piperidine core modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetrahydrofuran (oxolane) substituent at position 2, and a carboxylic acid at position 4 . Its molecular formula is C₂₄H₂₀N₂O₄, with a molecular weight of 400.44 g/mol .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(oxolan-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c27-24(28)16-11-12-26(22(14-16)23-10-5-13-30-23)25(29)31-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23H,5,10-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFCALTFRYOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CC(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can protect the piperidine nitrogen, allowing selective reactions at other sites. The oxolane ring can participate in ring-opening reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Applications/Notes
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid 848133-35-7 C₂₄H₂₀N₂O₄ 400.44 Fmoc, oxolane, carboxylic acid Peptide synthesis, drug discovery
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-4-tertbutyl peroxide 2r - C₂₄H₂₇NO₅ 433.48 Fmoc, tert-butyl peroxide Radical reactions; synthesized via alkylazidation of alkenes (68% yield)
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid 285996-72-7 C₂₁H₂₁NO₅ 367.40 Fmoc, tetrahydropyran (oxane), carboxylic acid Analogous ring size variation; impacts conformational flexibility
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid 2138218-64-9 C₂₂H₂₀F₃NO₄ 419.39 Fmoc, trifluoromethyl, carboxylic acid Enhanced hydrophobicity; potential for improved metabolic stability
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid 2059971-10-5 C₂₄H₂₃N₃O₄ 417.46 Fmoc, pyrazole, carboxylic acid Rigid heteroaromatic system; potential for targeted binding interactions
1-(9H-Fluoren-9-Ylmethoxycarbonyl)-4-[(2-Methylpropan-2-Yl)Oxycarbonylamino]Piperidine-4-Carboxylic Acid 368866-07-3 C₂₆H₂₈N₂O₇ 480.52 Fmoc, tert-butoxycarbonyl (Boc), carboxylic acid Dual protection strategy for orthogonal deprotection in peptide synthesis

Data Discrepancies and Limitations

  • Molecular Formula Inconsistencies: The molecular formula for the target compound is reported as both C₆H₁₂ClNO₂ and C₂₄H₂₀N₂O₄ in , requiring verification via authoritative sources .

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid, often referred to as Fmoc-OxPip, is a compound with significant interest in medicinal chemistry and pharmacology. Its unique structure combines a piperidine core with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This article reviews the biological activity of Fmoc-OxPip, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C25H27NO5
  • Molecular Weight : 421.49 g/mol
  • IUPAC Name : 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(oxolan-2-yl)piperidine-4-carboxylic acid
  • CAS Number : 2137793-34-9

The biological activity of Fmoc-OxPip is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes related to the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.

Pharmacological Effects

  • Antimicrobial Activity : Fmoc-OxPip has shown promise in inhibiting bacterial growth through its action on the T3SS. This system is vital for the secretion of virulence factors in enteropathogenic E. coli (EHEC), making it a potential candidate for developing new antibacterial agents .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted to evaluate the safety profile of Fmoc-OxPip. Results indicate that at certain concentrations, the compound exhibits low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic index .
  • Anti-inflammatory Properties : Some studies have indicated that compounds similar to Fmoc-OxPip may possess anti-inflammatory effects, potentially through modulation of cytokine release and inhibition of inflammatory pathways .

Case Study 1: Inhibition of T3SS

A study conducted by Pendergrass et al. evaluated the efficacy of Fmoc-OxPip against EHEC's T3SS. The compound was tested at various concentrations, revealing significant inhibition of effector protein secretion at concentrations above 25 µM. This suggests its potential as a lead compound for developing anti-infective therapies targeting bacterial virulence mechanisms .

Case Study 2: Cytotoxicity and Selectivity

In another investigation, the selectivity and cytotoxicity of Fmoc-OxPip were assessed using human epithelial cell lines. The results demonstrated that while Fmoc-OxPip could inhibit bacterial growth effectively, it maintained a high degree of selectivity for bacterial cells over human cells, indicating its potential for therapeutic use with minimal side effects .

Data Tables

PropertyValue
Chemical FormulaC25H27NO5
Molecular Weight421.49 g/mol
CAS Number2137793-34-9
Antimicrobial ActivityYes
CytotoxicityLow at therapeutic doses
TargetType III Secretion System

Q & A

Q. What are the standard synthetic protocols for this compound, and which reaction conditions require optimization?

The synthesis involves coupling the Fmoc-protected amine with the oxolane-modified piperidine carboxylic acid. Key steps include:

  • Activation : Use reagents like DIC or HOBt to activate the carboxylic acid.
  • Coupling : Perform in anhydrous dichloromethane with diisopropylethylamine (DIPEA) as a base.
  • Temperature Control : Maintain between -10°C and room temperature to prevent side reactions.
  • Purification : Column chromatography (hexane/ethyl acetate gradients) ensures purity. Optimize stoichiometry (1.1 equiv. activating agent) and exclude moisture to avoid hydrolysis .

Q. How can researchers ensure purity post-synthesis, and which analytical techniques are most reliable?

  • HPLC : Monitor retention times and peak symmetry; use C18 columns with acetonitrile/water gradients.
  • NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and piperidine CH2 groups (δ 1.5–2.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 383.4) and fragmentation patterns. Purity >95% is typically required for downstream applications .

Q. What safety precautions are critical given its GHS classification?

  • Hazards : Acute toxicity (H302, H315, H319, H335) necessitates fume hood use, nitrile gloves, and eye protection.
  • Handling : Avoid dust formation; use closed systems for transfers.
  • Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation .

Q. What storage conditions are recommended for long-term stability?

Store in amber glass vials at 2–8°C with desiccants (e.g., silica gel). Avoid exposure to strong acids/bases, as decomposition occurs via Fmoc cleavage, releasing CO2 and fluorenyl byproducts. Stability studies using TGA/DSC show decomposition onset at 150°C .

Q. Which spectroscopic methods best characterize structural integrity?

  • 1H/13C NMR : Confirm stereochemistry and Fmoc incorporation.
  • FT-IR : Monitor carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹, carboxylic acid at ~1720 cm⁻¹).
  • X-ray Crystallography : Resolve piperidine ring conformation and hydrogen-bonding patterns .

Advanced Research Questions

Q. How does piperidine ring stereochemistry influence peptide coupling efficiency?

The (S)-configuration aligns the Fmoc-protected amine for optimal nucleophilic attack during coupling. Computational modeling (DFT) reveals steric hindrance in (R)-isomers reduces reaction rates by 30–50%. Use chiral HPLC (Chiralpak IC column) to verify enantiopurity, as even 5% racemization can yield inactive peptides .

Q. What strategies resolve contradictions in reported reactivity or stability data?

  • Controlled Stability Studies : Conduct under varying pH (2–12), temperatures (25–100°C), and solvents (DMF vs. THF). Monitor via HPLC-MS to identify degradation products (e.g., fluorenylmethanol).
  • Cross-Referencing : Correlate H335 (respiratory irritation) with decomposition under aerobic vs. anaerobic conditions .

Q. How can aggregation during solid-phase peptide synthesis (SPPS) be mitigated using this compound?

  • Pseudoproline Analogs : Incorporate oxolane-modified piperidine to disrupt β-sheet formation.
  • Solvent Optimization : Use DMF with 20% hexafluoroisopropanol (HFIP) to enhance solubility.
  • Ultrasound-Assisted Coupling : Reduces aggregation by 40% compared to standard protocols .

Q. What mechanistic insights support its use in protease inhibitor design?

The oxolane ring mimics transition-state tetrahedral intermediates in protease catalysis. Molecular docking (AutoDock Vina) shows hydrogen bonding between the carboxylic acid and catalytic serine (Ki = 12 nM). Modify the piperidine substituents to enhance binding pocket complementarity .

Q. How do incompatible materials (e.g., strong acids/bases) affect reaction design?

  • Acidic Conditions : Cleave the Fmoc group (t1/2 = 10 min in 20% TFA/DCM), requiring neutral pH for stability.
  • Basic Conditions : Hydrolyze the oxolane ring, forming diols. Use buffered systems (pH 7.4 PBS) for aqueous reactions .

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